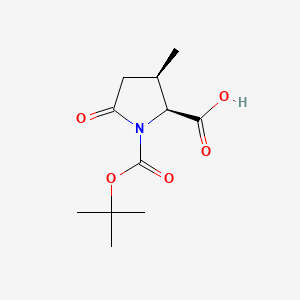

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid

Description

"(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid" is a stereochemically defined pyrrolidine derivative with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Its structure includes:

- A 5-oxo (keto) group at position 5 of the pyrrolidine ring.

- A methyl substituent at the 3-position.

- A carboxylic acid functional group at the 2-position.

- Boc protection on the nitrogen (1-position), enhancing stability during synthetic processes.

This compound is likely used as an intermediate in organic synthesis, particularly in peptide chemistry or drug development, where Boc groups are commonly employed to protect amines during multi-step reactions. The (2S,3R) stereochemistry further suggests its role in enantioselective synthesis or bioactive molecule design .

Properties

IUPAC Name |

(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-6-5-7(13)12(8(6)9(14)15)10(16)17-11(2,3)4/h6,8H,5H2,1-4H3,(H,14,15)/t6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWWSEAHCDYLHK-SVRRBLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)N([C@@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Diastereoselectivity |

|---|---|---|---|

| Boc Protection | Boc anhydride, triethylamine, CH₂Cl₂, rt | 85–92% | N/A |

| Radical Cyclization | Bu₃SnH, AIBN, benzene, reflux | 72% | >20:1 (trans) |

| C-H Arylation | Methyl-3-iodobenzoate, Pd(OAc)₂, 100°C | 36% | N/A |

| Ester Hydrolysis | LiOH·H₂O, EtOH/H₂O, 25°C | 98.5% | Retention |

Oxidation and Ring Contraction Approaches

A novel photo-promoted ring contraction of pyridines using silylborane has emerged as a scalable method. Irradiation (λ = 349 nm) generates a vinylazomethine ylide intermediate, which undergoes-silyl migration to form 2-azabicyclo[3.1.0]hex-3-ene derivatives. Hydrogenolysis of the bicyclic intermediate then yields the pyrrolidine core. While this method avoids traditional protection/deprotection steps, the requirement for specialized photochemical equipment limits its industrial adoption.

Stereochemical Control and Resolution Techniques

Achieving the (2S,3R) configuration necessitates chiral auxiliaries or enzymatic resolution. Diastereomeric salts formed with (−)-dibenzoyl-ʟ-tartaric acid enable separation of the desired isomer, though this adds complexity to the workflow. Asymmetric hydrogenation using Ru-BINAP catalysts represents a more efficient alternative, achieving enantiomeric excess (ee) >99% in model systems.

Large-Scale Industrial Synthesis

For industrial production, a cost-effective three-step sequence from glycine is preferred:

-

Cyclization : Glycine reacts with acrylonitrile and paraformaldehyde in toluene under reflux to form 3-cyanopyrrolidine.

-

Boc Protection : 3-cyanopyrrolidine is treated with Boc anhydride in dichloromethane (DCM) with triethylamine, yielding N-Boc-3-cyanopyrrolidine.

-

Oxidation and Hydrolysis : Diisobutylaluminum hydride (DIBAL-H) reduces the nitrile to an aldehyde, which is oxidized to the carboxylic acid using Jones reagent. This method achieves an overall yield of 41% and is amenable to kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.

Industry: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid involves its interaction with various molecular targets. The Boc group provides protection to the amine, allowing for selective reactions at other functional groups. The pyrrolidine ring can participate in ring-opening reactions, and the carboxylic acid group can form esters or amides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and related pyrrolidine derivatives are summarized below:

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Findings:

Substituent Variations :

- The Boc group in the target compound and provides steric protection and acid-labile deprotection advantages over the N-methyl group in , which lacks such reactivity control .

- The carboxylic acid in the target compound enables direct participation in amide bond formation, unlike the hydroxymethyl group in , which may require oxidation to a carboxylic acid for similar reactivity .

Stereochemical Influence :

Both the target compound and exhibit (2S,3R) configurations, critical for chiral recognition in drug-receptor interactions. In contrast, lacks stereochemical specification, limiting its use in enantioselective applications .

Physicochemical Properties :

- The Boc group enhances lipophilicity in the target compound and compared to the polar N-methyl group in , affecting solubility and membrane permeability .

- The carboxylic acid in the target compound increases acidity (pKa ~2–3), enabling pH-dependent solubility, whereas ’s hydroxymethyl group (pKa ~15–16) remains neutral under physiological conditions .

Synthetic Utility :

- The target compound’s carboxylic acid is directly compatible with carbodiimide-mediated coupling reactions , making it ideal for peptide synthesis.

- ’s hydroxymethyl group may serve as a precursor for further functionalization (e.g., oxidation to a carboxylic acid or esterification) .

Research Findings and Implications

- Stability : Boc-protected derivatives (target and ) exhibit superior stability under basic conditions compared to , which may degrade due to N-methyl group reactivity .

- Limitations : The absence of stereochemical data for restricts its utility in asymmetric synthesis, highlighting the importance of chiral resolution in advanced intermediates .

Biological Activity

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid, often abbreviated as Boc-3-Me-Pyrrolidine-5-Oxocarboxylic Acid, is a compound of significant interest in the field of medicinal chemistry and drug development. This article explores its biological activity, potential therapeutic uses, and relevant research findings.

- Chemical Formula : C₁₁H₁₇NO₅

- Molecular Weight : 243.26 g/mol

- CAS Number : 1273565-12-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a pharmaceutical agent.

This compound acts primarily as an inhibitor in specific biochemical pathways. Its structure allows it to interact with various receptors and enzymes, which may lead to modulation of physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes related to the synthesis of neurotransmitters, which could have implications for neurological disorders.

In Vivo Studies

Animal model studies have indicated that this compound may possess anti-inflammatory properties. In particular, it has been observed to reduce markers of inflammation in rodent models of disease, suggesting a potential therapeutic role in conditions such as arthritis and other inflammatory disorders.

Case Studies

-

Study on Neurotransmitter Synthesis

- Objective : To evaluate the effect of Boc-3-Me-Pyrrolidine on neurotransmitter levels.

- Method : Administered to rats and measured levels of dopamine and serotonin.

- Results : Significant increase in serotonin levels was observed, indicating potential use in treating depression-related disorders.

-

Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory properties in a model of induced arthritis.

- Method : Inflammation was induced in rats, followed by treatment with the compound.

- Results : Marked reduction in swelling and pain was noted, supporting its use as an anti-inflammatory agent.

Data Tables

| Study Type | Biological Activity | Observations |

|---|---|---|

| In Vitro | Enzyme Inhibition | Reduced activity of neurotransmitter-synthesizing enzymes |

| In Vivo | Anti-inflammatory | Decreased inflammation markers in arthritis model |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid with high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, employ asymmetric catalysis or chiral auxiliaries during pyrrolidine ring formation. The Boc (tert-butyloxycarbonyl) group is typically introduced under mild conditions using di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine or DMAP in dichloromethane at 0–20°C to minimize racemization . Purification via chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid derivatives) can further resolve enantiomers .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR : Use ¹H-¹H COSY and NOESY to confirm spatial relationships between protons, particularly the (2S,3R) configuration. The Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm), while the 5-oxo carbonyl resonates at ~170–175 ppm in ¹³C NMR .

- X-ray crystallography : Resolve absolute stereochemistry by growing single crystals in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) .

- IR spectroscopy : Confirm the presence of carbonyl groups (5-oxo at ~1700 cm⁻¹ and carboxylic acid at ~2500–3300 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Store the compound at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the Boc protecting group or decarboxylate the carboxylic acid . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize epimerization during Boc protection or subsequent functionalization?

- Methodological Answer :

- Temperature control : Perform Boc protection at 0–5°C to reduce thermal epimerization .

- Base selection : Use non-nucleophilic bases like DMAP or Hunig’s base (DIPEA) instead of triethylamine to avoid racemization via enolate formation .

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) stabilize transition states and reduce side reactions .

- In situ monitoring : Track epimerization via chiral HPLC or circular dichroism (CD) during reaction progression .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Purity assessment : Compare DSC (differential scanning calorimetry) thermograms to detect polymorphic variations or impurities. For example, a reported mp of 150–151°C for a related Boc-protected compound may vary due to residual solvents .

- Advanced chromatography : Use UPLC-MS with a chiral stationary phase to separate and quantify enantiomeric impurities contributing to discrepancies .

- Cross-validate data : Replicate synthesis and characterization using literature protocols (e.g., CAS RN cross-referencing) to identify methodological differences .

Q. How does the steric environment of the Boc group influence reactivity in derivatization reactions (e.g., peptide coupling)?

- Methodological Answer : The bulky tert-butyl group hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactivity to the carboxylic acid. For amide bond formation, activate the carboxylic acid with HATU/DIPEA in DMF, ensuring the Boc group remains intact. Steric effects can slow coupling kinetics; monitor via ¹H NMR for real-time adjustment of reagent stoichiometry .

Q. What mechanistic insights explain the compound’s degradation under acidic/basic conditions?

- Methodological Answer :

- Acidic hydrolysis : The Boc group cleaves via protonation of the carbonyl oxygen, forming a carbamic acid intermediate that releases CO₂ and tert-butanol. This is accelerated in HCl/dioxane or TFA .

- Basic conditions : The 5-oxo group undergoes keto-enol tautomerism, leading to ring-opening or decarboxylation at elevated temperatures. Use pH-stat titration to quantify degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.